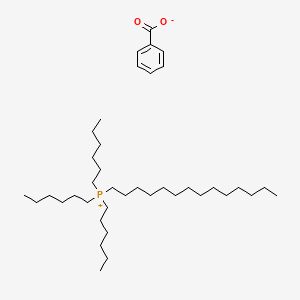

Trihexyl(tetradecyl)phosphanium benzoate

Description

Trihexyl(tetradecyl)phosphonium benzoate ([P₆,₆,₆,₁₄⁺][C₆H₅COO⁻]) is a phosphonium-based ionic liquid (IL) characterized by a bulky trihexyl(tetradecyl)phosphonium cation paired with a benzoate anion. This IL is part of the CYPHOS® family, which is widely used in industrial applications such as metal extraction, desulfurization, and adsorption processes due to its thermal stability, low volatility, and tunable solvation properties .

Propriétés

Numéro CAS |

920759-13-3 |

|---|---|

Formule moléculaire |

C39H73O2P |

Poids moléculaire |

605.0 g/mol |

Nom IUPAC |

trihexyl(tetradecyl)phosphanium;benzoate |

InChI |

InChI=1S/C32H68P.C7H6O2/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4;8-7(9)6-4-2-1-3-5-6/h5-32H2,1-4H3;1-5H,(H,8,9)/q+1;/p-1 |

Clé InChI |

MDNHAZJLKWUNHY-UHFFFAOYSA-M |

SMILES canonique |

CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.C1=CC=C(C=C1)C(=O)[O-] |

Origine du produit |

United States |

Méthodes De Préparation

Procedure:

-

- Trihexyl(tetradecyl)phosphonium chloride ([P6,6,6,14]Cl)

- Sodium benzoate

- Deionized water

- Organic solvent (e.g., dichloromethane or toluene)

Steps :

- Dissolve [P6,6,6,14]Cl in an organic solvent.

- Prepare an aqueous solution of sodium benzoate.

- Mix the two solutions under vigorous stirring at room temperature.

- Allow the ion exchange to occur, resulting in the formation of trihexyl(tetradecyl)phosphanium benzoate and sodium chloride as a byproduct.

-

- Separate the organic phase containing the ionic liquid from the aqueous phase.

- Wash the organic phase multiple times with deionized water to remove residual sodium chloride.

- Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

- Evaporate the solvent under reduced pressure to obtain pure trihexyl(tetradecyl)phosphanium benzoate.

Reaction Equation:

$$

[P{6,6,6,14}]Cl + \text{NaC}7\text{H}5\text{O}2 \rightarrow [P{6,6,6,14}][\text{C}7\text{H}5\text{O}2] + \text{NaCl}

$$

Direct Neutralization Method

This method involves directly neutralizing trihexyl(tetradecyl)phosphonium hydroxide ([P6,6,6,14]OH) with benzoic acid.

Procedure:

-

- Trihexyl(tetradecyl)phosphonium hydroxide ([P6,6,6,14]OH)

- Benzoic acid

- Organic solvent (optional)

Steps :

- Dissolve [P6,6,6,14]OH in a suitable solvent or use it as an aqueous solution.

- Slowly add benzoic acid to the solution while stirring.

- Monitor the pH of the reaction mixture until neutrality is achieved.

-

- Remove water or solvent under reduced pressure.

- Recrystallize or purify the product if necessary to ensure high purity.

Reaction Equation:

$$

[P{6,6,6,14}]OH + \text{C}7\text{H}5\text{COOH} \rightarrow [P{6,6,6,14}][\text{C}7\text{H}5\text{O}2] + \text{H}2\text{O}

$$

Thermal Stability Considerations

While synthesizing and handling trihexyl(tetradecyl)phosphanium benzoate, thermal stability is a critical factor due to its applications in high-temperature environments. Studies using thermogravimetric analysis (TGA) have shown that this ionic liquid exhibits decomposition at temperatures above 373 K (100 °C), with significant degradation occurring around 423 K (150 °C). This behavior should be considered when optimizing synthesis conditions to avoid thermal degradation during preparation.

Data Table: Key Properties Relevant to Preparation

Notes on Optimization

- Choice of Solvent : The solubility of trihexyl(tetradecyl)phosphonium compounds in organic solvents facilitates efficient separation during ion exchange reactions.

- Reaction Time : Prolonged reaction times can improve yield but may also lead to unwanted side reactions; optimization is necessary.

- Purity of Reagents : High-purity starting materials ensure minimal contamination and higher product quality.

Analyse Des Réactions Chimiques

Types of Reactions

Trihexyl(tetradecyl)phosphanium benzoate undergoes various chemical reactions, including:

Substitution Reactions: The benzoate anion can participate in nucleophilic substitution reactions.

Complexation Reactions: The compound can form complexes with metal ions, which is useful in extraction and separation processes.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve mild temperatures and solvents like acetonitrile.

Complexation: Metal salts such as neodymium chloride are used, and the reactions are often carried out at room temperature with stirring.

Major Products Formed

Substitution Products: Depending on the nucleophile, various substituted benzoates can be formed.

Metal Complexes: Complexes with metals like neodymium, which are useful in extraction and separation technologies.

Applications De Recherche Scientifique

Chemical Applications

Solvent and Catalyst in Organic Synthesis

- Trihexyl(tetradecyl)phosphanium benzoate is utilized as a solvent and catalyst due to its unique properties, such as low volatility and high thermal stability. These characteristics make it suitable for facilitating organic reactions, especially in the synthesis of complex molecules where traditional solvents may fail.

Extraction Processes

- This compound has been employed in the extraction of rare earth metals, particularly neodymium. Studies have shown that the benzoate anion plays a crucial role in complexation reactions with metal ions, enhancing extraction efficiency .

Thermal Stability Studies

- Research indicates that trihexyl(tetradecyl)phosphanium benzoate exhibits distinct thermal decomposition characteristics compared to other phosphonium salts. For instance, thermogravimetric analysis (TGA) revealed that it decomposes at lower temperatures than phosphonium salicylate, highlighting its potential for applications requiring thermal stability .

Biological Applications

Biomolecule Extraction and Purification

- In biological research, trihexyl(tetradecyl)phosphanium benzoate is used for the extraction and purification of biomolecules. Its ionic nature allows for effective solubilization of various biological compounds, making it a valuable tool in biochemistry.

Drug Delivery Systems

- The compound is being investigated for its potential in drug delivery systems. Its ability to encapsulate drugs and facilitate their release in a controlled manner could lead to advancements in therapeutic applications.

Industrial Applications

Separation Processes

- Trihexyl(tetradecyl)phosphanium benzoate finds utility in industrial separation processes, such as the desulfurization of fuels. Its effectiveness in selectively extracting sulfur compounds from hydrocarbons makes it a candidate for improving fuel quality.

Recyclable Solvents

- As a recyclable solvent in solution-phase chemistry, this ionic liquid can be reused multiple times without significant loss of efficacy, contributing to more sustainable industrial practices .

Case Study 1: Neodymium Extraction

A study utilized nuclear magnetic resonance (NMR) techniques to observe the extraction mechanism of neodymium using trihexyl(tetradecyl)phosphanium benzoate. The results showed that the extraction occurred through interactions with the benzoate anion, confirming its role in facilitating metal ion transfer from aqueous to ionic liquid phases .

Case Study 2: Thermal Decomposition Analysis

Thermogravimetric analysis demonstrated that trihexyl(tetradecyl)phosphanium benzoate exhibits less than 1% decomposition over 10 hours at 373 K, indicating high thermal stability. However, at higher temperatures (423 K), its stability was lower compared to phosphonium salicylate, suggesting careful consideration for applications involving heat .

Mécanisme D'action

The mechanism of action of trihexyl(tetradecyl)phosphanium benzoate involves its ability to solubilize and stabilize various compounds. The benzoate anion plays a crucial role in complexation reactions with metal ions, facilitating their extraction and separation. The ionic nature of the compound allows it to interact with a wide range of molecular targets, enhancing its versatility in different applications .

Comparaison Avec Des Composés Similaires

Structural Analogs with Different Anions

The benzoate anion distinguishes [P₆,₆,₆,₁₄⁺][C₆H₅COO⁻] from other ILs in the same cation family. Key analogs include:

Key Observations :

Performance in Metal Extraction

Phosphonium ILs are prominent in solvent extraction of metals. Comparisons based on extraction efficiency:

Insights :

Toxicity Profiles

Toxicity data for phosphonium ILs toward aquatic organisms (e.g., Vibrio fischeri):

Trends :

Adsorption and Separation Performance

Adsorption of Benzothiophene :

Carboxylic Acid Separation :

| IL (Anion) | Distribution Coefficient (D) | Loading (mol/kg) | Reference |

|---|---|---|---|

| [P₆,₆,₆,₁₄⁺][C₉COO⁻] (Decanoate) | 0.89 | 319 | |

| [P₆,₆,₆,₁₄⁺][NTf₂⁻] (Bis(trifluoromethylsulfonyl)imide) | 1.2 | – |

Benzoate’s performance is likely intermediate between decanoate and NTf₂⁻ due to balanced hydrophobicity and polarity.

Physical Properties :

- Density: Analogous carboxylate ILs (e.g., decanoate) have densities ~0.89–0.90 g/cm³ .

- Viscosity : Phosphonium ILs generally exhibit high viscosity (>100 mPa·s), but benzoate may differ slightly due to anion rigidity .

Activité Biologique

Trihexyl(tetradecyl)phosphanium benzoate (TTPB) is a phosphonium-based ionic liquid that has garnered attention for its diverse biological activities, particularly in antibacterial applications and metal extraction processes. This article aims to provide a comprehensive overview of the biological activity of TTPB, supported by data tables, case studies, and detailed research findings.

Antibacterial Properties

TTPB has demonstrated significant antibacterial activity against various strains of bacteria. Research indicates that phosphonium compounds, including TTPB, exhibit potent bactericidal effects against both Gram-positive and Gram-negative bacteria. Notably, compounds with similar structures have shown efficacy against Staphylococcus aureus and Escherichia coli.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial properties of phosphonium salts, revealing that TTPB exhibits a minimum inhibitory concentration (MIC) comparable to standard antibiotics against resistant strains of Staphylococcus aureus and other pathogens. The mechanism of action appears to involve rapid penetration into bacterial cells, leading to metabolic disruption and cell death within 30 minutes of exposure .

| Bacterial Strain | MIC (mg/L) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.5 | Strong bactericidal activity |

| Escherichia coli | 1.0 | Moderate bactericidal activity |

| Methicillin-resistant S. aureus (MRSA) | 0.5 | Effective against resistant strains |

Enzyme Inhibition

TTPB has also been studied for its effects on cholinesterases, enzymes critical for neurotransmitter regulation. Research indicates that certain phosphonium betaines can act as reversible inhibitors of cholinesterases, although their potency is lower compared to other known phosphonium salts . This property may have implications for neurological studies and therapeutic developments.

Interaction with Bacteria

The antibacterial mechanism of TTPB involves its ability to disrupt bacterial membranes and interfere with metabolic processes. The cationic nature of phosphonium compounds allows them to interact with negatively charged components of bacterial membranes, facilitating rapid uptake into the cells . Once inside, TTPB affects cellular respiration and energy production pathways.

Extraction Mechanism in Metal Recovery

Recent studies have highlighted the use of TTPB in the extraction of rare metals such as neodymium (Nd). The extraction process involves coordination between the benzoate anion and the metal ion, which can be tracked using NMR spectroscopy. This innovative approach provides insights into the structural dynamics during metal extraction .

Summary of Studies

- Antibacterial Activity : TTPB is effective against multiple bacterial strains, showing potential as a therapeutic agent.

- Cholinesterase Inhibition : The compound demonstrates reversible inhibition properties, suggesting applications in neurological research.

- Metal Extraction : TTPB facilitates the extraction of rare metals through coordination chemistry, providing a green alternative for metal recovery processes.

Data Table: Summary of Biological Activities

| Activity Type | Description | Research Findings |

|---|---|---|

| Antibacterial | Effective against Gram-positive and Gram-negative bacteria | MIC values as low as 0.5 mg/L |

| Enzyme Inhibition | Reversible inhibition of cholinesterases | Weaker than most phosphonium salts |

| Metal Extraction | Coordination with rare metals like neodymium | Successful extraction confirmed via NMR |

Q & A

Basic Research Questions

Q. How is Trihexyl(tetradecyl)phosphanium benzoate synthesized, and what analytical methods confirm its purity?

- Methodology : The compound is synthesized via anion exchange reactions. For example, trihexyl(tetradecyl)phosphonium chloride (IL101) reacts with benzoate salts under microwave irradiation (e.g., 50–100 W, 60–120°C) to accelerate kinetics and improve yield . Post-synthesis, purity is confirmed using NMR spectroscopy (¹H, ³¹P), TLC (solvent ratios like 80:20 hexane/ethyl acetate), and mass spectrometry (HRMS for molecular ion validation).

Q. What safety protocols are recommended when handling this compound?

- Guidelines :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (GHS hazard codes: H315, H319, H335) .

- Ventilation : Use fume hoods to avoid inhalation of vapors/aerosols.

- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste .

- Storage : Seal in glass containers under inert gas (N₂/Ar) to prevent moisture absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.